Methyl 3-ethoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLQNIVRGRISMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390853 | |
| Record name | methyl 3-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108593-47-1 | |
| Record name | methyl 3-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Ethoxybenzoate and Its Analogues
Esterification Pathways for Substituted Benzoic Acids
Esterification is a fundamental process for forming the methyl ester group in Methyl 3-ethoxybenzoate (B1238238) and its analogues. This can be achieved either by reacting the corresponding carboxylic acid directly with methanol (B129727) or by converting a different ester into the desired methyl ester.
Direct Esterification Approaches
The most common direct method for synthesizing methyl esters from carboxylic acids is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (e.g., 3-ethoxybenzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst. chemguide.co.uk The reaction is a reversible equilibrium, and an excess of the alcohol is used to drive the reaction toward the formation of the ester and water. truman.edumasterorganicchemistry.com
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Commonly used catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and dry hydrogen chloride (HCl) gas. chemguide.co.ukmdpi.com However, these homogeneous catalysts can lead to purification challenges and the production of acidic wastewater. mdpi.com To address these issues, solid acid catalysts have been developed. These heterogeneous catalysts are insoluble in the reaction medium, allowing for easy recovery and reuse. For instance, a titanium-zirconium solid acid has been effectively used for the synthesis of a series of methyl benzoate (B1203000) compounds from various substituted benzoic acids and methanol. mdpi.com Modern techniques, such as using sealed-vessel microwave irradiation, have also been employed to accelerate the reaction, although managing the water byproduct remains a challenge in closed systems. researchgate.net
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Notes |
|---|---|---|---|---|
| Substituted Benzoic Acids | Methanol | Titanium-Zirconium Solid Acid | Heating | Catalyst is recoverable and reusable. mdpi.com |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol (B145695) | H₂SO₄ | Microwave Irradiation (Sealed Vessel) | Yields can be low in closed systems due to equilibrium. researchgate.net |
| m-Nitrobenzoic acid | Methanol | H₂SO₄ | Reflux for 1 hour | A standard laboratory procedure for preparing a substituted methyl benzoate. truman.edutruman.edu |
| p-Hydroxybenzoic acid | Methanol | Cation Exchange Resin | Reflux with a dehydrating agent | The dehydrating agent (e.g., molecular sieves) removes water to shift the equilibrium. google.com |
Transesterification Strategies
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. nih.gov It is a key reaction in various industrial applications, including the production of biodiesel, where triglycerides are converted into fatty acid methyl esters (FAMEs). collectionscanada.gc.caconicet.gov.arnih.gov This reaction can be catalyzed by either acids or bases. nih.govcollectionscanada.gc.ca
Base-catalyzed transesterification is often faster than the acid-catalyzed equivalent and is carried out at lower temperatures. nih.gov Common base catalysts include sodium hydroxide, potassium hydroxide, and sodium methoxide. nih.gov The mechanism involves the deprotonation of the alcohol to form a more potent nucleophile (an alkoxide), which then attacks the carbonyl carbon of the ester.
Acid-catalyzed transesterification follows a mechanism similar to direct Fischer esterification. While often slower, it is a viable alternative, particularly when the starting materials might be sensitive to basic conditions. collectionscanada.gc.ca Heterogeneous catalysts, such as metal oxides, have also been developed for transesterification to facilitate catalyst reuse and create more environmentally friendly processes. nih.gov For the synthesis of Methyl 3-ethoxybenzoate, one could theoretically start with a different alkyl 3-ethoxybenzoate (e.g., ethyl 3-ethoxybenzoate) and react it with methanol in the presence of a suitable catalyst.
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Homogeneous Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (CH₃ONa) | Low temperatures (e.g., 60°C), faster reaction rates. nih.gov |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Elevated temperatures and pressures may be required. collectionscanada.gc.ca |
| Heterogeneous (Solid) | Metal Oxides (e.g., Praseodymium(IV) oxide), Lewis Acids | Can be reused, environmentally friendly. nih.gov |
Etherification Reactions for the Introduction of the Ethoxy Moiety
An alternative synthetic route to this compound involves first having the methyl benzoate core and then introducing the ethoxy group. This is achieved through an etherification reaction, typically starting from a hydroxybenzoate precursor.
Alkylation of Hydroxybenzoate Precursors
The Williamson ether synthesis is a widely used method for forming ethers. In the context of synthesizing this compound, this strategy would begin with Methyl 3-hydroxybenzoate. nih.govsigmaaldrich.com The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sɴ2) with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663), to form the ether linkage.
A common base for this reaction is potassium carbonate (K₂CO₃), which is mild enough to deprotonate the phenol (B47542) without hydrolyzing the ester group. The reaction is typically carried out in a polar aprotic solvent like acetone, 2-butanone, or dimethylformamide (DMF). chemicalbook.commdpi.com For example, the synthesis of the analogous compound Methyl 4-ethoxybenzoate was achieved in 99.64% yield by treating Methylparaben (Methyl 4-hydroxybenzoate) with diethyl sulfate in the presence of potassium carbonate in 2-butanone. chemicalbook.com Similarly, a more complex analogue, Methyl 3-(3-chloropropoxy)-4-methoxybenzoate, was synthesized by alkylating Methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) using potassium carbonate in DMF, achieving a 94.7% yield. mdpi.com
| Precursor | Alkylating Agent | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) | Diethyl sulfate | Potassium carbonate | 2-Butanone | Methyl 4-ethoxybenzoate | 99.64% chemicalbook.com |
| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane | Potassium carbonate | DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% mdpi.com |
Considerations for Regioselectivity in Ethoxy Group Introduction
When synthesizing analogues from precursors with multiple hydroxyl groups (e.g., methyl 3,4-dihydroxybenzoate or methyl 3,5-dihydroxybenzoate), regioselectivity becomes a critical consideration. The goal is to introduce the ethoxy group at a specific position while leaving other hydroxyl groups unchanged.
The outcome of a selective alkylation can be influenced by several factors, including the relative acidity of the different phenolic protons, steric hindrance around the hydroxyl groups, and the choice of base and reaction conditions. Often, one hydroxyl group may be more acidic or less sterically hindered, allowing it to be preferentially deprotonated and alkylated. However, to achieve high selectivity, a common strategy involves the use of protecting groups. A more reactive hydroxyl group can be temporarily "blocked" with a protecting group, allowing the desired hydroxyl to be alkylated. The protecting group is then removed in a subsequent step to yield the final product. Careful planning of the synthetic route is essential to ensure the ethoxy moiety is introduced at the correct position.
Multi-Step Synthesis Strategies for Complex Methyl Ethoxybenzoate Derivatives
The synthesis of more complex molecules that contain the methyl ethoxybenzoate scaffold requires multi-step strategies where the fundamental reactions of esterification and etherification are combined with other transformations. These sequences allow for the introduction of additional functional groups and the construction of more elaborate molecular architectures.
A clear example of such a strategy is a novel synthesis of the drug Gefitinib, which starts from Methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This multi-step process illustrates the systematic elaboration of a relatively simple substituted benzoate:
Alkylation: The synthesis begins with the alkylation of the hydroxyl group on Methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane to introduce a side chain. mdpi.com
Nitration: An electrophilic aromatic substitution is performed to add a nitro group to the benzene (B151609) ring. mdpi.com
Reduction: The nitro group is then reduced to an amino group using powdered iron in acetic acid. mdpi.com
Cyclization and Chlorination: The resulting intermediate is cyclized with formamidine (B1211174) acetate (B1210297) and subsequently chlorinated with thionyl chloride to form the core quinazoline (B50416) ring structure. mdpi.com
Amination: Finally, successive amination reactions are carried out to complete the synthesis of the target molecule, Gefitinib. mdpi.com
This example demonstrates how a precursor containing a methyl benzoate structure can be methodically modified through a sequence of reactions, including etherification and subsequent aromatic substitutions and cyclizations, to build a complex, high-value compound. Simpler multi-step syntheses, such as the nitration of benzoic acid followed by a Fischer esterification to produce methyl m-nitrobenzoate, also exemplify this strategic approach of building complexity step-by-step. truman.eduscribd.com
Table of Compounds
| Compound Name |
|---|
| 1-Bromo-3-chloropropane |
| 3-ethoxybenzoic acid |
| Acetone |
| Benzoic acid |
| Diethyl sulfate |
| Dimethylformamide (DMF) |
| Ethanol |
| Ethyl 3-ethoxybenzoate |
| Ethyl bromide |
| Ethyl iodide |
| Formamidine acetate |
| Gefitinib |
| Hydrogen chloride |
| Methanol |
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate |
| Methyl 3,4-dihydroxybenzoate |
| Methyl 3,5-dihydroxybenzoate |
| This compound |
| Methyl 3-hydroxy-4-methoxybenzoate |
| Methyl 3-hydroxybenzoate |
| Methyl 4-ethoxybenzoate |
| Methyl 4-hydroxybenzoate (Methylparaben) |
| Methyl m-nitrobenzoate |
| p-toluenesulfonic acid (TsOH) |
| Potassium carbonate |
| Potassium hydroxide |
| Sodium hydroxide |
| Sodium methoxide |
| Sulfuric acid |
| Thionyl chloride |
Sequential Functional Group Manipulations
The synthesis of poly-functionalized aromatic compounds, including derivatives of this compound, often relies on sequential functional group manipulations. This strategy involves the careful, stepwise alteration or introduction of functional groups on the benzene ring to achieve a desired substitution pattern that might be inaccessible through direct methods. A key concept in this approach is the use of directing groups, which influence the position of incoming electrophiles during electrophilic aromatic substitution.
A functional group can be changed to another to switch its directing effect from meta to ortho/para, or vice versa, a process known as functional group interchange. For instance, an acyl group, which is meta-directing, can be introduced onto a benzene ring via Friedel-Crafts acylation. This can be followed by another substitution reaction that will be directed to the meta position. Subsequently, the acyl group can be reduced to an alkyl group, which is an ortho/para-director. This interchange allows for the synthesis of complex substitution patterns.
In the context of a this compound analogue, one could envision a sequence starting with a readily available substituted benzoic acid. Through a series of reactions, such as nitration, reduction to an amine, and subsequent conversion to other functional groups, a desired substitution pattern can be achieved before or after the formation of the methyl ester and the ethoxy group. This step-by-step approach provides precise control over the final molecular architecture.
Linker Mode Approaches in Derivative Synthesis
Benzoate derivatives, including structures related to this compound, are valuable as "linkers" or "struts" in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, built from metal ions or clusters connected by organic ligands. The synthesis of new MOFs with tailored properties can be achieved through strategies like Solvent-Assisted Linker Exchange (SALE).
SALE is a technique where an existing MOF is soaked in a solution containing a different organic linker. This new linker can partially or fully replace the original linkers within the framework, leading to a new material that might be difficult to obtain through direct synthesis. This approach allows for the postsynthetic modification of MOFs, introducing new functionalities. For example, a MOF constructed with a simple benzoate linker could be modified by exchanging it with a functionalized benzoate derivative, thereby altering the properties of the final material, such as its hydrophobicity or catalytic activity. This highlights a key application for derivatives of this compound, where the core structure serves as a building block for advanced materials.
Catalytic Systems in this compound Synthesis
Catalysis is central to the efficient synthesis of esters like this compound. The choice between homogeneous and heterogeneous catalysts can significantly impact reaction conditions, yield, and environmental footprint.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a traditional and widely used method for esterification. The classic Fischer esterification method for producing methyl benzoate and its derivatives often employs strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid as catalysts.
These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. While effective in achieving high conversion rates, homogeneous acid catalysts present significant drawbacks. These include issues with equipment corrosion, the generation of acidic waste, and difficulties in separating the catalyst from the reaction mixture, which can complicate product purification.
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Reaction of benzoic acid and methanol in excess. | Inexpensive, high conversion rates. | Corrosive, generates acid waste, difficult to separate. |
| p-Toluenesulfonic Acid (TsOH) | Molar ratio of benzoic acid to methanol 1:(1.4-1.6), 95-105°C. | High yield, shorter reaction time compared to some methods. | Can still present separation challenges and environmental concerns. |
Heterogeneous Catalysis
To overcome the limitations of homogeneous catalysts, significant research has focused on developing heterogeneous catalysts for ester synthesis. These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This key difference simplifies their removal from the reaction through simple filtration, allowing them to be easily recovered and reused.
Solid acid catalysts are a prominent class of heterogeneous catalysts for esterification. Examples include:
Zirconium-based catalysts : Zirconium metal catalysts fixed with titanium have shown high activity in the synthesis of a series of methyl benzoate compounds. These catalysts function as solid Lewis acids and can be used multiple times without significant loss of activity.
Alkaline earth layered benzoates : Layered barium, calcium, and strontium benzoates have been demonstrated as effective and reusable heterogeneous catalysts for the methyl esterification of benzoic acid. They maintain their structural integrity and catalytic activity for several reaction cycles.
| Catalyst System | Support/Type | Best Conversion/Yield | Reusability |
| Zirconium/Titanium Solid Acid | Titanium-supported Zirconium | High catalytic activity reported. | Catalyst is recoverable and can be used multiple times. |
| Barium Benzoate (BaBZ) | Layered Metal Benzoate | ~70% conversion at 160°C. | Maintained activity for at least three reaction cycles. |
| Calcium Benzoate (CaBZ) | Layered Metal Benzoate | 65-70% conversion under best conditions. | Confirmed maintenance of activity for at least two recycling stages. |
| Strontium Benzoate (SrBZ) | Layered Metal Benzoate | 65-70% conversion under best conditions. | Demonstrates good reusability. |
Green Chemistry Principles in Synthesis Optimization
The modern synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on aspects like waste prevention, the use of safer chemicals and solvents, and energy efficiency.
Solvent Selection and Minimization
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. Traditional solvents used in esterification reactions, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), are associated with considerable environmental, health, and safety issues.
Green chemistry encourages the use of safer, more sustainable solvents. Research has focused on identifying greener alternatives for esterification processes like the Steglich esterification. High-throughput screening of various solvent and reagent combinations has identified dimethyl carbonate (DMC) as a more sustainable solvent choice. DMC, when paired with a suitable coupling reagent, provides an effective and more environmentally benign reaction medium.
The choice of solvent can also directly impact reaction efficiency. For some base-catalyzed esterifications, dimethyl sulfoxide (B87167) (DMSO) has been shown to produce nearly quantitative yields in significantly less time compared to other dipolar aprotic solvents. The ideal approach is to minimize solvent use altogether or select solvents that are renewable, less toxic, and easily recyclable.
The following table, adapted from research on lipase-catalyzed esterification, illustrates how solvent choice can influence reaction outcomes.
| Solvent | log P | Conversion (%) |
| Hexane | 3.5 | 80 |
| Isooctane | 4.5 | 75 |
| Heptane | 4.0 | 72 |
| Toluene | 2.5 | 60 |
| Acetonitrile | -0.33 | 10 |
| Dioxane | -1.1 | 5 |
| Data is illustrative of solvent effects on enzymatic esterification and not specific to this compound synthesis. |
By carefully selecting catalytic systems and reaction media according to green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally sustainable.
Energy Efficiency in Reaction Protocols
A pivotal area of advancement is the utilization of microwave irradiation as an alternative to conventional heating. Microwave-assisted synthesis offers a more direct and efficient method of energy transfer to the reacting molecules, often leading to dramatic reductions in reaction times and, consequently, energy savings. ijsdr.org For instance, in the synthesis of methyl benzoate, a close analogue of this compound, microwave heating has been demonstrated to achieve a 99.99% conversion of benzoic acid in just 10 minutes at 70°C with a 300W power input when using sulfuric acid as a catalyst. researchgate.net This stands in stark contrast to conventional batch reactor methods, which yield an 88% conversion under similar temperature conditions but over a significantly longer duration. researchgate.net The efficiency of microwave heating stems from its ability to directly excite the polar molecules in the reaction mixture, leading to rapid and uniform heating that can surpass the activation energy of the reaction more effectively than conductive heating methods. uwlax.edu
Another significant strategy for improving energy efficiency is the implementation of reactive distillation. This process integrates the chemical reaction and the separation of products into a single unit, which can lead to substantial energy savings by overcoming equilibrium limitations and reducing the need for downstream separation processes. google.commdpi.com In the synthesis of benzoate esters, reactive distillation can enhance product purity while lowering energy consumption and equipment investment. google.com For example, a method for preparing methyl benzoate using a reactive distillation tower has been shown to be a process with significant energy-saving advantages, suitable for large-scale production. google.com This approach allows for the continuous removal of water, a byproduct of esterification, thereby driving the reaction towards completion and achieving high-purity product directly from the reaction vessel. google.com
The choice of catalyst also plays a crucial role in the energy efficiency of esterification reactions. The development of solid acid catalysts, such as zeolites, heteropoly acids, and metal-organic frameworks (MOFs), presents a greener alternative to traditional homogeneous catalysts like sulfuric acid. scispace.com These solid catalysts are not only often more selective and active, leading to higher yields in shorter reaction times, but they are also easily separable and reusable, which reduces waste and the energy required for purification. scispace.com For instance, the use of a titanium-zirconium solid acid has been shown to be effective in the synthesis of a series of methyl benzoate compounds. researchgate.net Similarly, a Dowex H+/NaI system has been reported as an energy-efficient and non-toxic catalytic approach for various esterifications, often proceeding at room temperature. nih.gov
Solvent selection is another key aspect of developing energy-efficient and environmentally benign protocols. The use of greener solvents or even solvent-free conditions can significantly reduce the energy-intensive processes of solvent removal and recycling. jove.com Research into deep eutectic solvents (DES) has shown promise, acting as a catalyst, solvent, and alkylating agent in the esterification of carboxylic acids without the need for other additives. researchgate.net
The following interactive data tables summarize comparative findings on the energy efficiency of different synthetic protocols for benzoate esters, illustrating the advantages of modern methodologies over traditional approaches.
| Synthetic Method | Catalyst | Temperature (°C) | Reaction Time | Conversion (%) | Energy Source | Reference |
| Conventional Batch | Sulfuric Acid | 70 | Several hours | 88 | Conventional Heating | researchgate.net |
| Microwave-Assisted | Sulfuric Acid | 70 | 10 minutes | 99.99 | Microwave (300W) | researchgate.net |
| Microwave-Assisted | Hβ Zeolite | 70 | 10 minutes | 99.99 | Microwave (300W) | researchgate.net |
| Reactive Distillation | Solid Acid | 90-105 | Continuous | >98 (purity) | Conventional Heating | google.com |
| Dowex H+/NaI | Dowex H+/NaI | Room Temp - 65 | 2-4 hours | High Yield | Stirring | nih.gov |
This table showcases the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating for methyl benzoate production.
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
| Energy Transfer | Direct to molecules | Indirect via conduction/convection |
| Heating | Rapid and uniform | Slow and often non-uniform |
| Reaction Time | Significantly shorter (minutes) | Longer (hours to days) |
| Energy Efficiency | Higher | Lower |
| By-product Formation | Often reduced | Can be higher |
This table provides a qualitative comparison of the key features of microwave-assisted synthesis versus conventional heating, highlighting the inherent energy efficiency of the former.
Advanced Spectroscopic and Structural Characterization of Methyl 3 Ethoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis of Methyl 3-ethoxybenzoate (B1238238)
The ¹H NMR spectrum of methyl 3-ethoxybenzoate is expected to show distinct signals corresponding to the different types of protons in the molecule: the ethyl group protons, the methyl ester protons, and the aromatic protons. Based on the analysis of structurally similar compounds, such as methyl 3-methoxybenzoate, the following proton signals can be predicted. chemicalbook.comrsc.org
The ethoxy group should present as a triplet for the methyl protons (CH3) around 1.4 ppm and a quartet for the methylene (B1212753) protons (CH2) around 4.1 ppm, with a coupling constant (J-value) of approximately 7.0 Hz, characteristic of an ethyl group. The methyl ester protons (OCH3) are expected to appear as a sharp singlet at around 3.9 ppm.
The aromatic protons on the benzene (B151609) ring will exhibit a more complex pattern due to their different chemical environments and coupling interactions. The proton at the C2 position is anticipated to be a singlet or a narrow triplet around 7.6 ppm. The proton at C6 is expected to appear as a doublet of doublets around 7.5 ppm. The proton at C5 should resonate as a triplet around 7.3 ppm, and the proton at C4 is predicted to be a doublet of doublets around 7.1 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| -OCH2CH3 | ~1.4 | Triplet | ~7.0 |
| -OCH2CH3 | ~4.1 | Quartet | ~7.0 |
| -COOCH3 | ~3.9 | Singlet | N/A |
| Ar-H2 | ~7.6 | Singlet/Triplet | |
| Ar-H6 | ~7.5 | Doublet of Doublets | |
| Ar-H5 | ~7.3 | Triplet | |
| Ar-H4 | ~7.1 | Doublet of Doublets |
Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Assignments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. Based on data from similar benzoate (B1203000) derivatives, the chemical shifts can be assigned as follows. rsc.org
The carbonyl carbon of the ester group is the most deshielded, with an expected chemical shift of around 166 ppm. The aromatic carbons directly bonded to oxygen (C3) and the ester group (C1) are also significantly deshielded, appearing around 159 ppm and 131 ppm, respectively. The other aromatic carbons (C2, C4, C5, C6) will have chemical shifts in the range of 115-130 ppm. The carbons of the ethoxy group are expected at approximately 64 ppm for the methylene carbon (OCH2) and 15 ppm for the methyl carbon (CH3). The methyl ester carbon (OCH3) should resonate at around 52 ppm.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~166 |
| C3 | ~159 |
| C1 | ~131 |
| C5 | ~129 |
| C6 | ~122 |
| C2 | ~120 |
| C4 | ~115 |
| -OCH2CH3 | ~64 |
| -COOCH3 | ~52 |
| -OCH2CH3 | ~15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation
Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the triplet at ~1.4 ppm and the quartet at ~4.1 ppm would confirm the connectivity within the ethyl group. Correlations would also be observed between adjacent aromatic protons, helping to definitively assign their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak between the proton signal at ~1.4 ppm and the carbon signal at ~15 ppm (ethoxy CH3), and between the proton signal at ~4.1 ppm and the carbon signal at ~64 ppm (ethoxy CH2). Similarly, the methyl ester proton at ~3.9 ppm would correlate with the carbon at ~52 ppm. Each aromatic proton signal would correlate with its directly attached carbon signal, confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:
The methyl ester protons (~3.9 ppm) to the carbonyl carbon (~166 ppm).
The methylene protons of the ethoxy group (~4.1 ppm) to the aromatic carbon C3 (~159 ppm).
The aromatic proton at C2 (~7.6 ppm) to the carbonyl carbon (~166 ppm) and to C4 and C6.
The aromatic proton at C4 (~7.1 ppm) to C2 and C6.
These 2D NMR experiments, when used in combination, would provide unambiguous confirmation of the complete chemical structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C10H12O3), the calculated exact mass is 180.078644 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.
| Molecular Formula | Calculated Exact Mass (Da) |
|---|---|
| C10H12O3 | 180.078644 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to assess the purity of a sample of this compound and to confirm its identity by its mass spectrum. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.
The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 180. The fragmentation of aromatic ethers and benzoate esters involves several key pathways. A common fragmentation for benzoate esters is the loss of the alkoxy group from the ester, which for this compound would be the loss of a methoxy (B1213986) radical (•OCH3, 31 Da) to give a fragment at m/z 149. Another characteristic fragmentation is the loss of the entire ester group. The loss of the carbomethoxy radical (•COOCH3, 59 Da) would result in a prominent peak at m/z 121, which is often the base peak for 3- and 4-substituted isomers. researchgate.net The ethoxy group can also fragment, for instance, through the loss of an ethene molecule (C2H4, 28 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z 152. researchgate.net
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 180 | [C10H12O3]⁺ (Molecular Ion) | N/A |
| 152 | [M - C2H4]⁺ | Ethene |
| 149 | [M - •OCH3]⁺ | Methoxy radical |
| 121 | [M - •COOCH3]⁺ | Carbomethoxy radical |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of a compound by probing the vibrations of its chemical bonds. These techniques are complementary and essential for functional group identification and structural elucidation.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present. The FT-IR spectrum of this compound is defined by the vibrations of its ester, ether, and substituted benzene ring components.
The key functional group is the ester, which gives rise to one of the most intense and easily identifiable peaks in the spectrum. The carbonyl (C=O) stretching vibration is expected to produce a strong absorption band in the range of 1715-1725 cm⁻¹ chegg.comnist.gov. The C-O stretching vibrations of the ester group are also prominent, typically appearing as two distinct bands between 1300 cm⁻¹ and 1100 cm⁻¹ researchgate.net.
The aromatic benzene ring exhibits several characteristic absorption bands. The C-H stretching vibrations of the hydrogens attached to the ring typically appear at wavenumbers just above 3000 cm⁻¹ researchgate.net. The stretching vibrations of the C=C bonds within the aromatic ring produce a series of peaks in the 1600-1450 cm⁻¹ region chegg.com. The substitution pattern on the ring also gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).
The aliphatic C-H bonds within the methyl (-OCH₃) and ethyl (-OCH₂CH₃) groups are also identifiable. These groups exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range researchgate.net. The C-O stretching of the ethoxy ether linkage is typically observed as a strong band around 1250 cm⁻¹.
Interactive Data Table: Expected FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2980-2850 | Medium | C-H Stretch | Aliphatic (Methyl & Ethyl) |
| 1725-1715 | Strong | C=O Stretch | Ester |
| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch (Asymmetric) | Ether & Ester |
| 1150-1050 | Strong | C-O Stretch (Symmetric) | Ether & Ester |
Raman spectroscopy provides complementary data. While IR spectroscopy is sensitive to changes in the dipole moment of a bond, Raman spectroscopy detects vibrations that cause a change in the bond's polarizability. For this compound, Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the aromatic ring, which often produce strong Raman signals dtic.milnih.govresearchgate.net. The ring-breathing mode, a symmetric expansion and contraction of the entire benzene ring, is a classic example of a Raman-active vibration nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower energy ground state orbital to a higher energy excited state orbital. In this compound, the primary chromophores—the parts of the molecule that absorb light—are the benzene ring and the carbonyl group of the ester.
The electronic transitions observed for this compound are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star) transitions.
π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated π system of the benzene ring is responsible for strong π → π* absorption bands, typically occurring at shorter wavelengths (below 280 nm). The presence of substituents on the benzene ring, such as the ethoxy and methyl ester groups, can shift the position and intensity of these absorptions shimadzu.com. The ethoxy group, with its lone pair of electrons on the oxygen, acts as an auxochrome, which can interact with the π system of the ring and typically causes a bathochromic (red) shift to longer wavelengths shimadzu.com.
n → π Transitions:* These transitions involve the promotion of a non-bonding (n) electron from a lone pair on an oxygen atom to a π* antibonding orbital. Both the carbonyl oxygen of the ester and the oxygen of the ethoxy group have lone pairs. The n → π* transition of the carbonyl group is of lower energy (occurs at a longer wavelength) than the π → π* transitions but has a much lower intensity.
Studies on related methyl benzoate derivatives show that electronic transitions are influenced by the nature and position of substituents bohrium.comchegg.com. For this compound, strong absorptions corresponding to π → π* transitions are expected, along with a much weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group.
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | π → π | Benzene Ring | 200 - 240 | High |
| π → π | π → π | Benzene Ring (Conjugated System) | 240 - 280 | Medium |
| n → π | n → π | Carbonyl Group (C=O) | 280 - 320 | Low |
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. Crystal structures for closely related derivatives, such as methyl 4-acetoxy-3-methoxybenzoate and methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, have been determined, revealing details of their solid-state conformations and intermolecular interactions researchgate.netresearchgate.net.
Should a crystal structure of this compound be determined, it would provide definitive data on the parameters listed in the table below. This information would be invaluable for understanding its solid-state packing, identifying any potential intermolecular interactions such as hydrogen bonds or π-stacking, and for validating computational structural models.
Interactive Data Table: Crystallographic Parameters for this compound
| Parameter | Description | Data |
| Crystal System | The symmetry system of the crystal lattice. | Not Available |
| Space Group | The specific symmetry group of the crystal. | Not Available |
| a, b, c (Å) | The lengths of the unit cell axes. | Not Available |
| α, β, γ (°) | The angles between the unit cell axes. | Not Available |
| Volume (ų) | The volume of the unit cell. | Not Available |
| Z | The number of molecules per unit cell. | Not Available |
Thermal Analysis Techniques
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while it is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, decomposition profile, and phase transition behavior of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability and decomposition temperature of materials. A TGA curve plots the percentage of weight loss against temperature.
For this compound, a TGA analysis would be expected to show thermal stability up to a certain temperature, after which one or more distinct weight loss steps would occur, corresponding to the decomposition of the molecule mdpi.commdpi.com. The degradation of aromatic esters often involves the cleavage of the ester and ether linkages, leading to the release of volatile fragments researchgate.netmarquette.edu. The analysis would identify the onset temperature of decomposition, which is a key indicator of the compound's thermal stability.
Interactive Data Table: Illustrative TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25 - 200 | ~0% | Stable, no decomposition |
| 200 - 350 | >95% | Major decomposition (cleavage of ester/ether bonds) |
| >350 | <5% | Residual mass |
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions and chemical reactions longdom.orgmdpi.com.
A DTA thermogram plots this temperature difference (ΔT) against temperature.
Endothermic Events: Processes that absorb heat, such as melting, boiling, or some decomposition steps, result in a negative peak on the DTA curve mdpi.com. For this compound, a sharp endothermic peak corresponding to its melting point would be expected.
Exothermic Events: Processes that release heat, such as crystallization, oxidation, or certain decomposition reactions, result in a positive peak mdpi.com. The high-temperature decomposition of the compound could manifest as either endothermic or exothermic peaks, depending on the nature of the degradation reactions.
Together, TGA and DTA provide a comprehensive profile of the thermal behavior of this compound, defining its stability limits and the nature of its phase transitions and decomposition.
Interactive Data Table: Illustrative DTA Events for this compound
| Temperature (°C) | Peak Direction | Associated Thermal Event |
| (Melting Point) | Endothermic | Melting (Solid → Liquid) |
| >200 | Endo- or Exothermic | Onset of Thermal Decomposition |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized or isolated compound. This analytical method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), and often nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For this compound, the molecular formula is established as C₁₀H₁₂O₃. scbt.comnih.govchemicalbook.com This formula indicates that each molecule of the compound contains 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms. The theoretical elemental composition can be calculated based on the atomic weights of these elements and the molecular weight of the compound, which is 180.20 g/mol . scbt.comnih.gov
The theoretical percentages are as follows:
Carbon (C): (10 * 12.011 g/mol ) / 180.20 g/mol * 100% = 66.65%
Hydrogen (H): (12 * 1.008 g/mol ) / 180.20 g/mol * 100% = 6.71%
Oxygen (O): (3 * 15.999 g/mol ) / 180.20 g/mol * 100% = 26.64%
These calculated values serve as the benchmark for experimental results. In a typical elemental analysis procedure, a small, precisely weighed sample of this compound would be combusted in a controlled environment. The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and measured to determine the original quantities of carbon and hydrogen. The oxygen content is often determined by difference.
While specific experimental data for this compound is not detailed in the available literature, the general expectation for a pure sample is that the experimental values will be in close agreement with the theoretical percentages. Typically, a deviation of within ±0.4% is considered acceptable for confirmation of structure in academic and industrial laboratories.
The following table summarizes the theoretical elemental composition of this compound and provides a column for the inclusion of experimental findings from future analyses.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 66.65 | Data not available |
| Hydrogen (H) | 6.71 | Data not available |
| Oxygen (O) | 26.64 | Data not available |
The verification of the elemental composition through such analysis is a critical checkpoint in the structural elucidation of this compound, ensuring the correct empirical and molecular formula before proceeding with more complex spectroscopic analyses.
Computational Chemistry and Molecular Modeling of Methyl 3 Ethoxybenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are employed to determine the optimized geometry, vibrational frequencies, and molecular orbital energies of molecules, providing a detailed understanding of their stability and reactivity. For molecules analogous to Methyl 3-ethoxybenzoate (B1238238), such as methyl benzoate (B1203000) and other derivatives, DFT calculations, often using methods like B3LYP with basis sets like 6-311G(d,p), have been effectively used to analyze their structural and electronic properties researchgate.net.
Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For benzoate derivatives, DFT calculations can accurately predict bond lengths and bond angles ymerdigital.comvjst.vn. These optimized structures provide the foundation for further calculations.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The computed vibrational modes are often compared with experimental spectra to confirm the molecular structure researchgate.net. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. For instance, in similar aromatic esters, characteristic vibrational frequencies for C=O stretching, C-O stretching, and C-H stretching are identified and assigned ymerdigital.com. The theoretical spectrograms constructed from these calculations serve as a valuable tool for spectral analysis researchgate.net.
Table 1: Representative Vibrational Modes and Expected Frequency Regions for Aromatic Esters
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretching (Aromatic) | 3100-3000 |
| C-H Stretching (Aliphatic) | 3000-2850 |
| C=O Stretching (Ester) | 1750-1735 |
| C-C Stretching (Aromatic Ring) | 1600-1450 |
Note: This table represents typical frequency ranges for functional groups present in Methyl 3-ethoxybenzoate and is for illustrative purposes. Specific calculated values for this compound would require a dedicated DFT study.
Molecular Orbital (MO) analysis is key to understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity researchgate.netvjst.vn. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. In studies of related compounds, the HOMO-LUMO energy gap has been shown to be a critical parameter derived from DFT calculations researchgate.net. Analysis of the distribution of these frontier orbitals can also reveal the likely sites for electrophilic and nucleophilic attack nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific chemical property uninsubria.itresearchgate.net. These models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound, several key QSAR descriptors can be computed to predict its behavior in various systems.
The Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogen atoms wikipedia.org. TPSA is a widely used parameter in medicinal chemistry to predict the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration wikipedia.orguniroma1.it. Molecules with a lower TPSA (generally below 90 Ų) tend to permeate cell membranes more effectively wikipedia.org. The TPSA for this compound has been computationally determined.
Table 2: Calculated TPSA for this compound
| Descriptor | Value | Source |
|---|
This relatively low TPSA value suggests that this compound is likely to have good membrane permeability characteristics.
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical parameter in drug design as it influences how a drug is absorbed, distributed, metabolized, and excreted. The LogP value is the logarithm of the ratio of the concentration of a solute in the two phases. A positive LogP indicates a more lipophilic (fat-soluble) compound, while a negative LogP indicates a more hydrophilic (water-soluble) compound. Various computational methods exist to estimate LogP, with XLogP3 being a well-established atomistic method.
Table 3: Calculated Partition Coefficient for this compound
| Descriptor | Value | Source |
|---|
The XLogP3 value of 2.6 for this compound indicates that it is a moderately lipophilic compound.
Hydrogen bonds play a crucial role in molecular recognition and the binding of a ligand to its target receptor nih.govchemrxiv.org. The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) in a molecule is a fundamental descriptor in many QSAR models, including Lipinski's "Rule of Five" for drug-likeness. Hydrogen bond donors are typically hydrogens attached to electronegative atoms like oxygen or nitrogen, while acceptors are electronegative atoms with lone pairs of electrons (e.g., oxygen or nitrogen) nih.govk-state.edu.
Table 4: Hydrogen Bonding Characteristics of this compound
| Descriptor | Count | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 nih.gov |
This compound possesses three sites capable of accepting hydrogen bonds—the two oxygen atoms of the ester group and the oxygen atom of the ethoxy group. It has no hydrogen bond donor groups nih.gov. This imbalance, with more acceptors than donors, is common in drug-like molecules nih.gov.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein receptor.
Prediction of Binding Affinities with Biological Macromolecules
Currently, there is a lack of published research detailing the molecular docking of this compound with specific biological macromolecules. As such, there are no available data tables listing predicted binding affinities (e.g., in kcal/mol) or dissociation constants (Ki) for this compound with any protein targets. Such studies would be necessary to identify potential biological targets and predict the compound's efficacy.
Elucidation of Potential Mechanisms of Action at Receptors or Enzymes
Without specific molecular docking studies, the potential mechanisms of action for this compound at a molecular level remain speculative. Elucidating these mechanisms would require identifying a biological target and then analyzing the binding mode of the compound within the active or allosteric site of the receptor or enzyme. This analysis would involve identifying key interacting amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-protein complex. Such information is crucial for understanding how the compound might modulate the protein's function.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape provides insight into the flexibility of a molecule and the relative stability of its different conformations.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to explore the potential energy surface of a molecule and identify its low-energy conformers. arxiv.orgnih.govchemrxiv.org This information is vital for understanding a molecule's shape and how it might interact with a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation. For this compound, a detailed conformational analysis would involve rotating the bonds of the ethoxy and methyl ester groups to map out the energy landscape and identify the most stable three-dimensional structures. However, specific studies detailing the conformational preferences and energy landscapes of this compound are not currently available in the public domain.
Investigation of Biological and Pharmacological Activities of Methyl 3 Ethoxybenzoate Derivatives
Anticancer Potential and Related Mechanistic Studies
A comprehensive search for data on the anticancer potential of Methyl 3-ethoxybenzoate (B1238238) derivatives yielded no specific results. The existing body of scientific literature does not appear to contain studies focused on the effects of these particular compounds on cancer cell lines or related biological pathways.
Inhibition of Cancer Cell Proliferation
There is no available data in published scientific literature detailing the inhibitory effects of Methyl 3-ethoxybenzoate derivatives on the proliferation of any cancer cell lines.
Modulation of Cancer-Related Pathways
No studies were identified that investigated the interaction of this compound derivatives with specific cancer-related receptors, enzymes, or signaling pathways.
Molecular Docking Studies with Anticancer Targets
A search for molecular docking studies involving this compound derivatives and known anticancer targets did not yield any relevant publications.
Antimicrobial and Antifungal Efficacy
Similarly, the investigation into the antimicrobial and antifungal properties of this compound derivatives returned no specific findings. Research on the antibacterial or antifungal spectrum of these specific compounds is not present in the accessible scientific literature.
Antibacterial Spectrum and Activity against Gram-Positive and Gram-Negative Strains
No studies have been published that assess the antibacterial activity of this compound derivatives against either Gram-positive or Gram-negative bacterial strains.
Antifungal Activity against Plant Pathogens
There is no available research on the efficacy of this compound derivatives as antifungal agents against any plant pathogens.
Anti-inflammatory and Antioxidant Properties
Derivatives of benzoic acid have been widely studied for their potential to mitigate inflammation and oxidative stress, two underlying processes in many chronic diseases. While research specifically on this compound derivatives is emerging, the broader family of substituted benzoates provides significant insights into their likely properties.
Anti-inflammatory Activity: The anti-inflammatory potential of benzoic acid derivatives is well-documented. For instance, salicylic (B10762653) acid, a hydroxylated benzoic acid, is the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid. More complex derivatives have also shown promise. A synthesized derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model. This compound was found to have a higher affinity for the cyclooxygenase-2 (COX-2) enzyme than acetylsalicylic acid in silico, suggesting a mechanism for its anti-inflammatory action. In vivo, it significantly reduced levels of the pro-inflammatory cytokines TNF-α and IL-1β in cardiac blood plasma. Similarly, p-hydroxybenzoic acid (PHBA) has shown anti-inflammatory activity comparable to diclofenac (B195802) sodium in rat models of carrageenan-induced paw edema and cotton pellet-induced granuloma formation. The anti-inflammatory effects of various phenolic acids, including derivatives of hydroxybenzoic acid, are often attributed to their ability to down-regulate pro-inflammatory cytokines like TNF-α and IL-6.
Antioxidant Properties: Many benzoic acid derivatives exhibit antioxidant activity, primarily through their ability to scavenge free radicals. Sodium benzoate (B1203000), the sodium salt of benzoic acid, can neutralize harmful radicals, which may help in reducing oxidative damage to cells. The antioxidant potential of sodium benzoate has been observed in food matrices, where it effectively reduces the oxidation of lipids and proteins. In vitro studies on erythrocytes have shown that sodium benzoate can influence oxidative stress, leading to increased lipid peroxidation and a decrease in antioxidant enzyme levels at certain concentrations. Furthermore, some studies suggest that the antioxidant effects of benzoate may be linked to the depletion of intermediates in the mevalonate (B85504) pathway. Phenolic acids, a class to which hydroxylated benzoic acids belong, are recognized for their antioxidant capabilities due to the presence of hydroxyl groups that can donate a hydrogen atom to stabilize free radicals.
Neuroprotective and Anxiolytic Investigations
The central nervous system (CNS) represents a critical target for therapeutic intervention, and compounds that can offer neuroprotection or alleviate anxiety are of high value. The potential of benzoate derivatives in this arena is an active area of investigation.
Neuroprotective Investigations: Neuroprotection involves preserving neuronal structure and function against insults such as excitotoxicity and oxidative stress. Sodium benzoate has been investigated for its potential neuroprotective effects, which may be mediated by mitigating oxidative stress and related inflammatory processes. In clinical research, sodium benzoate has been shown to increase the levels of the endogenous antioxidants catalase and glutathione. In animal models of Alzheimer's disease, sodium benzoate has been found to reduce neurodegeneration, decrease the phosphorylation of tau protein, and lower levels of amyloid-β. Furthermore, derivatives of benzofuran-2-carboxamide (B1298429) have demonstrated neuroprotective activity against NMDA-induced excitotoxicity in primary cultured rat cortical cells. Specifically, a derivative with a methyl substitution at the R2 position showed the most potent neuroprotective action.
Anxiolytic Investigations: The investigation into the anxiolytic (anti-anxiety) properties of benzoic acid derivatives is still in its early stages. The structural basis for anxiolytic activity is diverse, with many established anxiolytics, such as benzodiazepines, acting on specific receptors in the brain. While there is not extensive direct evidence for the anxiolytic effects of simple this compound derivatives, the broader class of organic molecules is continually being screened for such activities. For example, novel synthetic derivatives of benzotriazole (B28993) have been evaluated for their anxiolytic activity using experimental models like the elevated plus-maze test. The development of new anxiolytic agents often involves modifying core chemical structures to optimize binding to relevant CNS receptors.
Enzyme Inhibition Studies (e.g., α-Glucosidase Inhibition)
Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Derivatives of benzoic acid have been explored as inhibitors of various enzymes, with α-glucosidase being a notable target for the management of type 2 diabetes.
α-Glucosidase Inhibition: The enzyme α-glucosidase plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia. Several studies have demonstrated the potential of benzoate-related structures as α-glucosidase inhibitors. For instance, a series of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govijcrt.orgthiazin-2-yl)-N-arylacetamides were synthesized and showed potent in vitro α-glucosidase inhibition, with some derivatives being more effective than the standard drug, acarbose. nih.gov In silico docking studies suggested that these compounds bind effectively to key residues in the active site of the enzyme. nih.gov Another study on 2,3-dihydro-1,5-benzothiazepine derivatives also reported significant in vitro inhibitory potential against α-glucosidase, with all tested compounds showing greater activity than acarbose. researchgate.net
Below is a table summarizing the α-glucosidase inhibitory activity of some of these reported derivatives.
| Compound ID | Structure Description | IC50 (µM) | Reference |
| 12a | 1,2-benzothiazine-N-arylacetamide derivative | 18.25 | nih.gov |
| 12d | 1,2-benzothiazine-N-arylacetamide derivative | 20.76 | nih.gov |
| 12g | 1,2-benzothiazine-N-arylacetamide derivative | 24.24 | nih.gov |
| 11c | 1,2-benzothiazine-N-arylacetamide derivative | 30.65 | nih.gov |
| 12e | 1,2-benzothiazine-N-arylacetamide derivative | 35.14 | nih.gov |
| Acarbose | Standard Drug | 58.8 | nih.gov |
| 2B | 2,3-dihydro-1,5-benzothiazepine derivative | 2.62 ± 0.30 | researchgate.net |
| 11B | 2,3-dihydro-1,5-benzothiazepine derivative | 10.11 ± 0.84 | researchgate.net |
| Acarbose | Standard Drug | 37.38 ± 1.37 | researchgate.net |
Immunomodulatory Effects
The immune system is a complex network of cells and molecules that protect the body from pathogens and disease. Immunomodulatory agents are substances that can modify the functioning of the immune system. While the anti-inflammatory properties of benzoic acid derivatives suggest an interaction with the immune system, specific research into broader immunomodulatory effects is less common.
The activation of histamine (B1213489) receptors is known to influence immunological reactions and immunomodulatory effects. mdpi.com Substituents on the imidazole (B134444) ring of histamine can affect its affinity for these receptors and thus modulate immune responses. mdpi.com Although structurally different, this highlights the principle that small molecule derivatives can have significant immunomodulatory potential. The primary evidence for the immune-related activity of benzoic acid derivatives lies in their anti-inflammatory actions, such as the inhibition of pro-inflammatory cytokine production. However, a more detailed understanding of how these compounds might affect other aspects of the immune response, such as lymphocyte proliferation, differentiation, or antibody production, requires further investigation.
Application as Glutamate (B1630785) Dehydrogenase Activators
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a critical role in amino acid metabolism by catalyzing the reversible conversion of glutamate to α-ketoglutarate. Allosteric activators of GDH, such as ADP and leucine, can increase its activity. The synthetic activator 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) is a well-known tool for studying the effects of GDH activation.
Currently, there is no direct evidence to suggest that this compound derivatives function as direct allosteric activators of glutamate dehydrogenase in the same manner as ADP or BCH. However, some research has shown that benzoic acid can influence glutamate metabolism through other mechanisms. One study found that benzoic acid can activate the hepatic efflux of glutamate, not by acting on GDH, but by interacting with the organic anion transporter 2 (OAT2). nih.gov This interaction is proposed to accelerate the relocation of the transporter's empty substrate binding site, thereby stimulating glutamate release from hepatocytes. nih.gov While this demonstrates an interaction of benzoic acid with glutamate pathways, it is distinct from the direct activation of the GDH enzyme.
Structure Activity Relationship Sar Studies of Methyl 3 Ethoxybenzoate Analogues
Impact of Substitutions on the Benzoate (B1203000) Moiety on Biological Activity
The substitution pattern on the aromatic benzoate ring is a critical determinant of a molecule's biological activity. Altering the position, number, and electronic nature of substituents can profoundly affect how the molecule binds to a target receptor or enzyme.
Research on related scaffolds highlights the importance of substituent placement. For instance, in a series of 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione analogues, the position of an ethoxy group on the phenyl ring significantly influenced their ability to inhibit cell proliferation and induce apoptosis. nih.govnih.govresearchgate.net A shift of the ethoxy substitution from the para- (4-) to the ortho- (2-) position on the phenyl ring markedly improved the compound's functional activity. nih.govnih.govresearchgate.net This suggests that for analogues of Methyl 3-ethoxybenzoate (B1238238), moving the ethoxy group from the meta- (3-) position to the ortho- or para- positions could drastically alter the biological profile.
Similarly, SAR studies on 4-substituted methoxybenzoyl-aryl-thiazole analogues as anticancer agents demonstrated that modifications on the aromatic rings were key to their potency. nih.gov The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) and their steric bulk can influence binding affinity and selectivity. For example, in a series of benzenesulfonamide (B165840) derivatives, the presence of a 3-methoxy group was part of a scaffold that yielded potent and selective inhibitors of the 12-lipoxygenase enzyme. nih.gov
These findings underscore a guiding principle for modifying Methyl 3-ethoxybenzoate analogues: even minor positional changes or the introduction of different functional groups on the benzoate ring can lead to significant variations in biological effect, guiding the design of more potent and selective compounds.
Table 1: Impact of Ethoxy Group Position on Biological Activity in a Phenyl-Thiazolidinedione Scaffold Data derived from studies on 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione analogues.
| Phenyl Ring Position of Ethoxy Group | Observed Functional Activity | Reference |
| 4-position (para) | Baseline Activity | nih.govnih.gov |
| 2-position (ortho) | Significantly Improved Activity | nih.govnih.gov |
Influence of Alkyl Chain Lengths and Branching on Pharmacological Profiles
The nature of the alkyl group—in the case of the parent compound, the "ethoxy" group—can influence a molecule's pharmacological profile through effects on lipophilicity, steric interactions, and metabolism. Increasing the length or introducing branching to the alkyl chain can modify a compound's absorption, distribution, and binding affinity.
Studies on the physicochemical properties of binary mixtures containing methyl benzoate and various alcohols (ethanol, 1-propanol, 1-butanol) show that the length of the alcohol's alkyl chain affects molecular interactions. researchgate.net In a biological context, such changes often correlate with binding affinity. For a series of esters of 1-alkyl-2-hydroxyalkylpyrrolidine, a progressive decrease in anti-acetylcholine activity was observed as the number of carbon atoms in the pyrrolidyl side-chain increased from one to three. nih.gov This suggests that an optimal chain length exists for receptor binding, beyond which steric hindrance may reduce activity.
Table 2: Effect of Alkyl Chain Length on Anti-Acetylcholine Activity in Pyrrolidine Esters
| Alkyl Chain Length (Carbon Atoms) | Relative Anti-Acetylcholine Activity | Relative Local Anaesthetic Activity | Reference |
| 1 | High | Low | nih.gov |
| 2 | Moderate | Moderate | nih.gov |
| 3 | Low | High | nih.gov |
Role of Heterocyclic Ring Incorporation in Enhanced Bioactivity
Replacing the phenyl ring of a benzoate moiety with a heterocyclic ring is a widely used "scaffold hopping" strategy in medicinal chemistry to enhance bioactivity and improve drug-like properties. nih.gov Heterocycles—aromatic rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur—can serve as bioisosteres of a phenyl ring. openaccessjournals.comrroij.comresearchgate.net This substitution can modulate a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. nih.gov
The incorporation of nitrogen atoms into an aromatic system, for example by replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring, tends to increase metabolic stability by making the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Aromatic heterocycles can also introduce new hydrogen bonding capabilities, potentially leading to stronger and more specific interactions with a biological target, thereby enhancing potency and selectivity. rroij.comnih.gov
For instance, in the development of probes for the tau protein, a butadiene bridge in a parent molecule was successfully replaced with a 1,2,3-triazole ring, demonstrating the utility of incorporating heterocyclic linkers to alter molecular properties. rsc.orgnih.gov This strategic replacement can be applied to this compound analogues, where the benzoate ring could be substituted with various heterocycles to overcome issues like poor metabolic stability or to explore new binding interactions. nih.govpressbooks.pub
Modifications of the Ester Group and their Effect on Efficacy and Metabolic Stability
Studies on a homologous series of simple benzoate esters (methyl, ethyl, n-propyl, n-butyl) have shown that metabolic stability is inversely proportional to the size of the ester's alkyl group. nih.gov Methyl benzoate was found to have the highest stability in both rat plasma and liver microsomes, while stability decreased as the alkyl chain was lengthened to ethyl, propyl, and butyl. nih.gov This suggests that for analogues of this compound, seemingly minor changes to the methyl ester portion could have a significant impact on metabolic clearance.
To enhance stability, a common medicinal chemistry strategy is to replace a labile ester with a more robust functional group, such as an amide or a urethane. uzh.ch These groups are electronically similar but are less prone to hydrolysis. Another approach is to introduce steric hindrance near the ester group to shield it from enzymatic attack. uzh.ch For example, adding bulky groups adjacent to the ester can physically block the approach of hydrolytic enzymes. uzh.ch
Table 3: Metabolic Stability of Alkyl Benzoates in Rat Plasma and Liver Microsomes
| Compound | Alkyl Group | Half-life (t½) in Rat Plasma (min) | Half-life (t½) in Rat Liver Microsomes (min) | Reference |
| 1 | Methyl | 36 | 15 | nih.gov |
| 2 | Ethyl | 17 | 12 | nih.gov |
| 3 | n-Propyl | 10 | Not Reported | nih.gov |
| 4 | n-Butyl | 10 | Not Reported | nih.gov |
Computational Approaches in SAR Elucidation
Computational chemistry provides powerful tools for elucidating the SAR of this compound analogues, saving significant time and resources compared to synthesis and testing alone. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict the biological activity of novel compounds and provide insights into their binding mechanisms.
In the study of alkyl benzoate hydrolysis, computational methods were used to understand the experimental stability data. nih.gov The activation energy (Ea) for the enzyme-catalyzed hydrolysis was calculated for methyl, ethyl, n-propyl, and n-butyl benzoates. The results showed that the energy required was highest for methyl benzoate and decreased with increasing alkyl chain length, perfectly aligning with the experimental observation that methyl benzoate was the most stable. nih.gov This correlation was attributed to the increasing stabilization of the transition state within a hydrophobic pocket of the enzyme's active site as the alkyl chain gets longer. nih.gov
Molecular docking studies can visualize how analogues bind to a specific protein target, revealing key interactions such as hydrogen bonds and hydrophobic contacts. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate 3D models that map the steric and electronic features of a molecule responsible for its activity. researchgate.netdntb.gov.ua These computational models allow researchers to rationalize the SAR of an existing set of analogues and to design new molecules with potentially higher potency before they are ever synthesized in a lab.
Table 4: Calculated Activation Energy for Enzymatic Hydrolysis of Alkyl Benzoates
| Compound | Alkyl Group | Calculated Activation Energy (Ea, kJ/mol) | Correlation with Experimental Stability | Reference |
| 1 | Methyl | 174.04 | Highest Ea, Highest Stability | nih.gov |
| 2 | Ethyl | 131.78 | Lower Ea, Lower Stability | nih.gov |
| 3 | n-Propyl | 120.44 | Lower Ea, Lower Stability | nih.gov |
| 4 | n-Butyl | 119.10 | Lowest Ea, Lowest Stability | nih.gov |
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block for Complex Pharmaceutical Intermediates
The benzoate (B1203000) structure is a common feature in many pharmaceutically active compounds. While research has explored various substituted benzoates, the specific roles of Methyl 3-ethoxybenzoate (B1238238) are an area of targeted investigation.
Synthesis of Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that interact with estrogen receptors in a tissue-specific manner, leading to either estrogenic or antiestrogenic effects. While the development of SERMs is a significant area of pharmaceutical research, the direct role of Methyl 3-ethoxybenzoate as a building block is not prominently documented in scientific literature. Instead, research frequently highlights the use of its isomer, specifically derivatives of methyl 4-hydroxybenzoate (B8730719), which are etherified to form a 4-alkoxybenzoate structure. This 4-substituted pattern, particularly the "aminoethoxyphenyl" pharmacophore, is a key structural element in many potent SERMs. indexcopernicus.comresearchgate.net For instance, the synthesis of key intermediates for SERMs often involves the reaction of methyl 4-hydroxybenzoate with various N-(2-chloroethyl)amines to produce methyl 4-[2-(cyclized amino)ethoxy]benzoate esters. researchgate.net
Development of Local Anesthetics and Analgesics
Local anesthetics are drugs that cause a reversible loss of sensation in a specific part of the body. Their chemical structure typically consists of a lipophilic aromatic ring, an intermediate ester or amide chain, and a hydrophilic amine group. Although benzoate derivatives are fundamental to the structure of the first local anesthetic, cocaine, and its synthetic analogs, a direct synthetic route employing this compound for the development of modern local anesthetics or analgesics is not established in the reviewed scientific and patent literature. The synthesis of these agents typically involves intermediates like substituted aminoethanols which are then reacted with nitrobenzoyl compounds. google.comgoogle.com
Precursors for Antiviral Agents (e.g., Pirodavir derivatives)
Research into new antiviral agents is critical for combating viral diseases. Some studies have indicated that this compound itself can interact with receptors on the surface of the human immunodeficiency virus (HIV), potentially disrupting the virus's ability to bind to T-cells. This suggests a potential for the compound and its derivatives in antiviral research.
However, regarding its role as a precursor for specific antiviral drugs like Pirodavir, it is important to note a structural distinction. Pirodavir, a potent antipicornavirus compound, is chemically identified as an ethyl 4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]benzoate . justia.com This indicates that Pirodavir is synthesized from a 4-ethoxybenzoate derivative, not a 3-ethoxybenzoate derivative. Therefore, while this compound has shown potential in antiviral contexts, it is not a direct precursor for Pirodavir. justia.com
Role in Pesticide Development Research
There is growing interest in developing environmentally benign pesticides derived from natural plant compounds. Methyl benzoate, the parent compound of this compound, is a plant-derived volatile organic compound that has demonstrated significant potential as a biopesticide. nih.gov It exhibits multiple modes of action, including as a contact toxicant, fumigant, and repellent against a wide range of agricultural and stored product pests. nih.gov
Research has extended to analogs of methyl benzoate to understand structure-activity relationships and improve efficacy. A study investigating repellents for the common bed bug, Cimex lectularius, tested several analogs and found that methyl 3-methoxybenzoate exhibited strong repellent effects. mdpi.com This finding suggests that substitution at the meta-position of the benzoate ring can be favorable for pesticidal activity. The structural similarity between the 3-methoxy and 3-ethoxy groups indicates that this compound is a promising candidate for further investigation in the development of novel, environmentally friendly pesticides.
| Compound | Target Pest | Activity |
| Methyl Benzoate | Drosophila suzukii, Halyomorpha halys | Toxicant, Repellent |
| Methyl 3-methoxybenzoate | Cimex lectularius (Bed Bug) | Repellent |
| This compound | - | Potential candidate for investigation |
Utilization in Material Science for Novel Compound Development
Phenyl benzoate derivatives are key components in the synthesis of liquid crystals and polymers due to their rigid structure, which can promote the formation of ordered phases. Liquid Crystal Polymers (LCPs) are a class of materials with high mechanical strength and thermal stability. mdpi.com The synthesis of LCPs often involves the polymerization of hydroxybenzoic acids or their derivatives. mdpi.com While specific examples detailing the use of this compound as a monomer in the synthesis of LCPs or other advanced polymers are not widely reported, its core structure is analogous to the building blocks used in this field. Its potential incorporation into polymer chains could be explored to modify properties such as transition temperatures, solubility, and optical characteristics.
Intermediate in the Synthesis of Dendrimers and Supramolecular Structures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. Their synthesis, whether through divergent or convergent approaches, relies on monomers with multiple reactive functional groups that allow for the iterative addition of new branches. nih.gov
This compound, in its native form, possesses only one reactive site for chain extension (the ester group, via transesterification), which makes it unsuitable as a branching unit for dendrimer synthesis. To be used in this context, the molecule would need to be further functionalized with additional reactive groups (e.g., hydroxyl, amino, or carboxylic acid groups) on the aromatic ring. There is no significant evidence in the current scientific literature to suggest that this compound is a common or established intermediate in the synthesis of dendrimers or complex supramolecular structures.
Reagent in the Synthesis of Novel Inhibitors for Biological Targets
Recent investigations have highlighted the utility of the this compound framework in the generation of compounds with significant inhibitory activity against various biological targets. This is particularly evident in the pursuit of novel antiviral agents.
The general synthetic strategy often involves the modification of the core this compound structure to enhance binding affinity and specificity for the target protein. This can include the introduction of various functional groups at different positions on the benzene (B151609) ring, as well as transformations of the methyl ester and ethoxy moieties. These modifications are guided by structure-activity relationship (SAR) studies, which aim to understand how changes in the molecular structure affect its biological activity.
Interactive Data Table: Research Findings on Inhibitors Derived from Benzoate Scaffolds
| Compound Class | Biological Target | Key Research Finding |
| Benzoate Derivatives | HIV Receptor | Identified as a molecule that binds to a surface receptor on HIV, disrupting the binding to the CD4 receptor. |
The exploration of this compound and its derivatives in the synthesis of novel inhibitors is an ongoing area of research. The adaptability of its chemical structure, combined with initial findings of its interaction with significant biological targets, positions it as a compound of interest for the future development of targeted therapeutics. Further detailed studies are anticipated to fully elucidate the therapeutic potential of molecules derived from this versatile chemical building block.
Environmental and Ecotoxicological Research Aspects of Benzoate Esters
Environmental Fate and Degradation Pathways of Related Esters
The environmental persistence of benzoate (B1203000) esters is largely dictated by their susceptibility to degradation through both abiotic and biotic processes. A primary mechanism for the breakdown of these esters in aquatic environments is hydrolysis, a chemical reaction with water that cleaves the ester bond. This process can be catalyzed by acids or bases and results in the formation of a carboxylic acid and an alcohol nih.govnih.govgoogle.com. For instance, ethyl benzoate hydrolyzes to form benzoic acid and ethanol (B145695) nih.gov. The rate of hydrolysis can be influenced by environmental conditions such as pH and temperature mountainscholar.orgresearchgate.net.
Biodegradation is another critical pathway for the removal of benzoate esters from the environment. Microorganisms in soil and water utilize these compounds as carbon sources. The degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, involving different enzymatic pathways researchgate.net. Under aerobic conditions, the aromatic ring of the benzoate molecule is typically hydroxylated and subsequently cleaved by dioxygenase enzymes researchgate.net. In anaerobic environments, the degradation often proceeds through the formation of a benzoyl-CoA intermediate, which then undergoes ring reduction and cleavage researchgate.net. Many common pesticides containing ester bonds, such as organophosphates, carbamates, and pyrethroids, are also broken down by esterase enzymes found in various microorganisms, which hydrolyze the ester linkage as the initial step of degradation nih.gov. Benzoates are generally considered to be readily biodegradable epa.gov.
Investigation of Interactions with Environmental Compartments (e.g., water, soil)
Once introduced into the environment, benzoate esters partition between different environmental compartments, including water, soil, and sediment. Their behavior is governed by their physicochemical properties, such as water solubility and hydrophobicity, as well as the characteristics of the environment.
In the aquatic compartment, the primary interaction is hydrolysis, which breaks the esters down into their constituent alcohol and benzoic acid components nih.govnih.gov. The persistence and distribution of these esters are also influenced by their tendency to adsorb to soil and sediment particles. This sorption process is highly dependent on the organic carbon content of the soil and the compound's hydrophobicity, often quantified by the octanol-water partition coefficient (Kow) encyclopedia.pubnih.gov. For example, emamectin (B195283) benzoate, a macrocyclic lactone insecticide with a benzoate moiety, exhibits low water solubility and a high potential to adsorb to particles, leading to its accumulation in sediment rather than the water column researchgate.net. Studies on other esters, like phthalates, show that those with higher Kow values are more likely to be found in soils and sediments nih.gov.
The mobility of benzoate-related compounds in soil is also affected by soil pH. For instance, the sorption of the herbicide bentazone, which has a benzoic acid-like structure, is pH-dependent, with sorption decreasing as soil pH increases mdpi.comresearchgate.net. This suggests that benzoate esters and their degradation products may be more mobile in alkaline soils.
Ecotoxicological Studies on Non-Target Organisms in Aquatic and Terrestrial Environments
The potential for benzoate esters to impact non-target organisms is a significant area of ecotoxicological research. Studies on various representative species in both aquatic and terrestrial ecosystems provide insights into these effects.
Research on related benzoate compounds has demonstrated toxic effects on aquatic life, particularly during sensitive early life stages. The insecticide emamectin benzoate (EMB) has been shown to be toxic to fish even at low doses and with short-term exposure nih.gov. In a study on the fish species Labeo rohita, the 96-hour lethal concentration (LC50) for EMB was determined to be 91 μg/L nih.gov. Sub-lethal concentrations altered hematological parameters, oxidative enzymes, and immunological responses nih.gov.
Developmental toxicity is a key concern. Exposure to EMB during the early life stages of zebrafish (Danio rerio) was found to inhibit the hatching rate, increase larval malformation, and impair the development of the swim bladder and nervous system nih.govresearchgate.net. Similarly, sodium benzoate, a widely used preservative, induced developmental defects, oxidative stress, and anxiety-like behavior in zebrafish larvae, with an LC50 of approximately 400 ppm after 48 hours of exposure nih.gov. The toxicity of related aromatic esters, such as phthalates, has also been documented, with lower molecular weight phthalate (B1215562) esters generally showing greater acute and chronic toxicity to a range of aquatic organisms, including microorganisms, algae, invertebrates, and fish oup.com.
Aquatic Toxicity of Related Benzoate Compounds
| Compound | Organism | Endpoint | Value | Source |
|---|---|---|---|---|
| Emamectin Benzoate | Labeo rohita (fish) | 96-h LC50 | 91 µg/L | nih.gov |
| Sodium Benzoate | Danio rerio (zebrafish larvae) | 48-h LC50 | ~400 ppm | nih.gov |
| Emamectin Benzoate | Danio rerio (zebrafish embryos) | Developmental Effects | Inhibited hatching, increased malformations | nih.govresearchgate.net |
Benzoate esters can have significant, and sometimes complex, effects on insects, including both target pests and beneficial non-target species. Methyl benzoate, a naturally occurring plant volatile, demonstrates a range of insecticidal activities, acting as a contact toxicant, fumigant, and ovicidal agent against various agricultural pests encyclopedia.pubmdpi.comresearchgate.net. It has been shown to be more toxic to gypsy moth larvae than some conventional pesticides nih.govresearchgate.net.
However, these effects extend to non-target organisms. Sub-lethal doses of emamectin benzoate negatively affected the development and biological activities of the rove beetle, Paederus fuscipes, a key predator in rice ecosystems nih.gov. The LC50 for adult rove beetles was 3.07 mg a.i./L nih.gov. Sub-lethal exposure reduced the fecundity, pre-oviposition period, and feeding potential of the beetles nih.gov. Similarly, sublethal concentrations of emamectin benzoate reduced larval hatch and mating frequency in the corn earworm, Helicoverpa zea nih.gov.
The behavioral impacts are also notable. Methyl benzoate and its analogs can act as insect repellents. A study on the common bed bug, Cimex lectularius, found that methyl 3-methoxybenzoate—a close structural analog of methyl 3-ethoxybenzoate (B1238238)—exhibited long-lasting repellency nih.gov. Conversely, methyl benzoate can also act as an attractant for some insects, such as orchid bees, playing a role in pollination encyclopedia.pubmdpi.com. This dual functionality highlights the nuanced ecological roles these compounds can play.
Effects of Related Benzoate Esters on Insect Life Parameters
| Compound | Organism | Effect | Finding | Source |
|---|---|---|---|---|
| Emamectin Benzoate | Paederus fuscipes (Rove Beetle) | Acute Toxicity (Adult) | 72-h LC50 = 3.07 mg a.i./L | nih.gov |
| Emamectin Benzoate | Paederus fuscipes (Rove Beetle) | Sub-lethal Effects | Reduced fecundity and feeding potential | nih.gov |
| Methyl Benzoate | Lymantria dispar (Gypsy Moth) | Larvicidal Activity | LC50 = 0.114 mg/cm² | mdpi.com |
| Emamectin Benzoate | Helicoverpa zea (Corn Earworm) | Reproductive Effects | Reduced larval hatch and mating frequency | nih.gov |
| Methyl 3-methoxybenzoate | Cimex lectularius (Bed Bug) | Behavioral Effects | Exhibited significant, long-lasting repellency | nih.gov |
Evaluation of Phytotoxicity on Plant Systems
The potential for benzoate compounds to cause harm to plants (phytotoxicity) has been investigated, with results varying by compound and concentration. High concentrations of sodium benzoate have been shown to inhibit seed germination and seedling growth in rice and lettuce researchgate.netunesp.br. In rice, sodium benzoate treatment led to decreased germination rates, reduced biomass, degradation of photosynthetic pigments, and disruption of cell membranes unesp.br.
In contrast, other studies suggest that some benzoate esters may have low phytotoxicity at concentrations effective for pest control. For example, spraying a 1% methyl benzoate solution, a concentration sufficient to kill over 90% of adult spider mites, on common host plants for three weeks produced no observable phytotoxic symptoms such as wilting, necrosis, or epinasty mdpi.com. This suggests that certain benzoate esters could be developed as pesticides that are relatively safe for plants. However, some benzoate-containing herbicides, like butafenacil, are designed to be phytotoxic, acting by inhibiting key plant enzymes wikipedia.org.
Comparison of Environmental Impact with Conventional Chemical Agents
Benzoate esters, particularly those derived from natural sources like methyl benzoate, are often considered as potentially more environmentally benign alternatives to conventional synthetic pesticides such as organophosphates and pyrethroids mdpi.comresearchgate.net. The primary distinction lies in their environmental persistence and specificity.
Persistence and Biodegradability : Many natural and naturally-derived pesticides, including some benzoates, tend to have shorter persistence in the environment because they are more readily biodegradable redinational.com. Synthetic pesticides, such as synthetic pyrethroids, are engineered to be more stable and can persist longer, leading to a greater risk of accumulation in soil and water redinational.comequiterre.org. The breakdown of ester-containing pesticides like organophosphates and pyrethroids relies on hydrolysis, a pathway shared with benzoate esters nih.gov.
Impact on Non-Target Organisms : While synthetic pesticides are often broad-spectrum, affecting a wide range of organisms including beneficial insects, natural alternatives can sometimes offer greater specificity dadepestsolutions.comnih.gov. However, this is not a universal rule. Studies have shown that some organic-approved insecticides can have a similar or even greater negative impact on natural enemy species compared to newer, reduced-risk synthetic insecticides nih.gov. For example, while emamectin benzoate is effective against target pests, it can also be toxic to non-target natural enemies, although its rapid photodegradation can improve their survival after a few days ucanr.edu. Therefore, a comprehensive risk assessment is necessary for any pesticide, regardless of its origin, to evaluate its full ecological footprint nih.gov.
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of benzoate (B1203000) esters often relies on methods that are not environmentally benign, such as Fischer esterification using strong mineral acids like sulfuric acid, which can lead to wastewater and pollution issues. mdpi.com Future research must prioritize the development of sustainable and green synthetic methodologies for methyl 3-ethoxybenzoate (B1238238).
Key areas of focus include:
Biocatalysis: The use of enzymes, such as lipases, for the direct esterification of 3-ethoxybenzoic acid offers a green alternative. nih.gov Research into optimizing reaction conditions, such as solvent choice and water content, for enzymes like Candida rugosa lipase (B570770) could lead to high-yield, environmentally friendly production processes. nih.gov
Solid Acid Catalysts: The development and application of reusable solid acid catalysts, such as titanium-zirconium solid acids, present a significant step towards greener chemistry. mdpi.comresearchgate.net These catalysts avoid the need for corrosive liquid acids and simplify product purification, reducing waste generation. mdpi.com Further investigation into novel catalyst compositions, such as those based on sulfated nanozirconia or recyclable catalysts like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), could enhance efficiency and reusability. mdpi.comorganic-chemistry.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate esterification reactions, significantly reducing reaction times and energy consumption compared to conventional heating methods. ijsdr.org Applying this technology to the synthesis of methyl 3-ethoxybenzoate could offer a more energy-efficient manufacturing route.
Novel Solvent Systems: The use of deep eutectic solvents (DES) as dual solvent-catalysts is an emerging area in green chemistry. dergipark.org.tr These solvents are often biodegradable, have low toxicity, and can be easily prepared and recycled, making them attractive alternatives to traditional volatile organic solvents. dergipark.org.tr
| Synthetic Method | Key Advantages | Research Focus | Potential Impact |
|---|---|---|---|
| Biocatalysis (e.g., Lipase) | High selectivity, mild reaction conditions, biodegradable catalyst. nih.gov | Enzyme immobilization, optimization of reaction media. | Reduced environmental footprint, lower energy consumption. |
| Solid Acid Catalysis (e.g., Zr/Ti) | Reusable, non-corrosive, simplified purification. mdpi.com | Development of novel, highly active, and stable catalysts. | Minimized waste, improved process economy. |
| Microwave-Assisted Synthesis | Rapid reaction rates, reduced energy usage. ijsdr.org | Optimization of microwave parameters for yield and purity. | Faster production cycles, energy efficiency. |
| Deep Eutectic Solvents (DES) | Acts as both solvent and catalyst, often biodegradable, recyclable. dergipark.org.tr | Screening for optimal DES compositions for the specific reaction. | Elimination of volatile organic compounds (VOCs). |
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The known anti-HIV activity of this compound, which involves disrupting the virus's ability to bind to the CD4 receptor on T cells, serves as a crucial starting point. However, the pharmacological profile of this compound is likely much broader. The structure-activity relationships of benzoic acid derivatives suggest a wide range of potential biological effects. iomcworld.commdpi.com
Future research should systematically explore other potential therapeutic applications:
Antiviral Activity: Beyond HIV, screening against a panel of other enveloped viruses could reveal broader antiviral properties.
Antimicrobial and Antifungal Activity: Benzoic acid and its derivatives have a long history of use as preservatives due to their antimicrobial properties. iomcworld.com Investigating the efficacy of this compound and its analogs against various bacterial and fungal pathogens, including drug-resistant strains, is a logical next step. nih.gov
Enzyme Inhibition: Many benzoic acid derivatives are known to inhibit enzymes. mdpi.com For example, uracil-based benzoic acid esters have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes. nih.gov Screening this compound against various enzyme families, such as kinases, proteases, or carbonic anhydrases, could uncover novel therapeutic targets. nih.gov
GPCR Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets. nih.govnih.gov Given that many small aromatic molecules can interact with these receptors, screening for agonist or antagonist activity at various GPCRs could identify unexpected signaling pathway modulation.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Key applications include:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel derivatives. stanford.edunih.govpreprints.org This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. acs.org
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. preprints.org By providing the core scaffold of this compound and a set of desired activity and safety parameters, these algorithms can propose novel derivatives with a higher probability of success.
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify key structural features responsible for biological activity. preprints.org This deepens the understanding of how modifications to the this compound structure influence its therapeutic effects, guiding more rational and efficient lead optimization. patsnap.com
| AI/ML Application | Description | Objective |
|---|---|---|
| QSAR Modeling | Develops models linking chemical structure to biological activity. preprints.org | Predict the potency of new derivatives against specific targets (e.g., HIV). |
| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of virtual compounds. patsnap.com | Filter out candidates with poor drug-like properties early in the process. |
| Generative Models | Designs novel molecular structures with optimized properties. preprints.org | Create new derivatives with enhanced potency and selectivity. |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Identify new potential biological targets for this compound. |
Advancements in High-Throughput Screening for Derivatives
High-throughput screening (HTS) is an essential technology for rapidly evaluating large numbers of compounds to identify those with desired biological activity. nih.gov To explore the full potential of this compound, HTS campaigns utilizing libraries of its derivatives are critical.
Future HTS efforts should focus on:
Target-Based Screening: Leveraging the initial anti-HIV finding, HTS assays can be designed to find derivatives with improved potency as HIV entry inhibitors. nih.govmedcraveonline.comnih.gov This can involve cell-based assays with reporter genes (e.g., luciferase or GFP) that quantify viral replication. medcraveonline.comresearchgate.net
Phenotypic Screening: This approach involves screening compounds for their effect on cell behavior or function without a preconceived target. This is a powerful method for discovering entirely new biological activities and mechanisms of action.
GPCR Screening: A significant portion of approved drugs target GPCRs. addexbio.com HTS assays that measure changes in second messengers like cAMP or intracellular calcium can be used to screen derivative libraries against a wide panel of these receptors to identify novel modulators. celtarys.com
Miniaturization and Automation: Advances in robotics and microfluidics allow for the screening of larger libraries with smaller amounts of compound, reducing costs and increasing the pace of discovery.
Potential for this compound as a Lead Compound for Drug Discovery
A lead compound is a chemical starting point for the development of a new drug. This compound possesses several characteristics that make it a promising candidate for a lead compound, particularly in the development of HIV entry inhibitors. nih.gov
Its potential is based on the following attributes:
Demonstrated Biological Activity: Its ability to interfere with HIV's binding to the CD4 receptor provides a solid foundation for a targeted drug discovery program.
Favorable Physicochemical Properties: As a small molecule with a relatively simple structure, it likely possesses favorable drug-like properties. Its molecular weight and structure are amenable to chemical modification.
Synthetic Tractability: The ester and ether functionalities on the benzene (B151609) ring provide clear handles for synthetic modification, allowing chemists to systematically explore the structure-activity relationship and optimize its properties. nih.gov
The path forward involves a focused lead optimization campaign. This would entail synthesizing a library of analogs by modifying the ethoxy and methyl ester groups and substituting various positions on the benzene ring. These new compounds would then be systematically evaluated for improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinical candidate for the treatment of HIV infection.
Q & A
Q. What are the standard synthetic routes for Methyl 3-ethoxybenzoate, and how can reaction efficiency be monitored?
this compound is typically synthesized via acid-catalyzed esterification between 3-ethoxybenzoic acid and methanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts. Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting acid. Post-synthesis purification involves neutralization, solvent extraction (e.g., ethyl acetate), and column chromatography. Yield optimization requires careful control of molar ratios (e.g., 1:5 acid-to-methanol) and reflux duration (6–12 hours) .
Q. How is this compound characterized using spectroscopic techniques?
Key characterization methods include:
- NMR : H NMR (δ 3.8 ppm for methoxy group, δ 4.1 ppm for ethoxy group) and C NMR (δ 168 ppm for ester carbonyl).
- IR : Peaks at ~1720 cm (C=O stretch) and ~1250 cm (C-O ester).
- GC-MS : Molecular ion peak at m/z 194 (CHO) and fragmentation patterns for structural confirmation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols are critical when handling this compound in the lab?
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers away from oxidizers.
- Dispose of waste via certified hazardous waste services to prevent environmental contamination. Airborne concentrations should be monitored using OSHA-recommended methods .
Q. What are the solubility and stability profiles of this compound under varying conditions?
The compound is soluble in organic solvents (e.g., ethanol, DCM) but insoluble in water. Stability tests show no decomposition at room temperature for 6 months when stored in dark, dry conditions. Hydrolysis occurs under strong acidic/basic conditions (pH <2 or >12), yielding 3-ethoxybenzoic acid. Accelerated stability studies (40°C/75% RH) can predict long-term behavior .
Q. In what non-commercial research applications is this compound employed?
It serves as:
- A precursor for synthesizing agrochemical intermediates (e.g., sulfonylurea derivatives).
- A model substrate in esterase enzyme kinetics studies.
- A volatile standard in GC-MS method development .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
Use a factorial design to assess variables: catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), and reaction time (4–12 hours). Response surface methodology (RSM) identifies optimal conditions (e.g., 1.5 mol% HSO, 80°C, 8 hours), achieving >85% yield. Statistical tools like ANOVA validate model significance .
Q. How to resolve contradictions in spectral data for this compound derivatives?
Discrepancies in H NMR splitting patterns may arise from rotational isomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR spectra with computational simulations (DFT/B3LYP/6-31G*) to confirm functional groups. Conflicting GC-MS results require high-resolution MS (HRMS) to distinguish isobaric impurities .
Q. What mechanistic role does this compound play in pesticide intermediate synthesis?
In sulfonylurea herbicides, it acts as a benzoyl moiety carrier. Reaction with triazine amines forms sulfonylurea bridges. Kinetic studies (e.g., stopped-flow UV-Vis) reveal nucleophilic acyl substitution mechanisms. LC-MS/MS monitors intermediate formation (e.g., metsulfuron-methyl) in real-time .
Q. Can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculates electrophilicity indices to predict sites for nucleophilic attack (e.g., ester carbonyl). Molecular docking simulations assess binding affinity with esterase enzymes. Solvent effects are modeled using COSMO-RS to optimize reaction media .
Q. What advanced analytical methods quantify this compound degradation in environmental samples?
Solid-phase extraction (SPE) followed by UPLC-QTOF-MS detects degradation products (e.g., 3-ethoxybenzoic acid) at ppb levels. Isotope dilution (e.g., C-labeled internal standards) improves accuracy. Ecotoxicity assays (e.g., Daphnia magna LC) evaluate environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
